molecular formula C5H7ClF3N3O B1378448 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 1421601-20-8

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B1378448
CAS No.: 1421601-20-8
M. Wt: 217.58 g/mol
InChI Key: PZWWMQQYLGWOKH-UHFFFAOYSA-N
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Description

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a fluorinated 1,2,4-oxadiazole derivative characterized by a trifluoroethyl substituent at position 5 of the heterocyclic ring and an aminomethyl group at position 3, with a hydrochloride counterion. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) or antimicrobial drug discovery .

Properties

IUPAC Name

[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)1-4-10-3(2-9)11-12-4;/h1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWMQQYLGWOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-20-8
Record name [5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with appropriate precursors to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-oxadiazoles with variations in substituents, molecular weights, and biological activities. Key examples include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2,2,2-Trifluoroethyl C₅H₇ClF₃N₃O 217.45 (calculated) High lipophilicity; CNS ligand potential
2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride Trifluoromethyl, ethylamine chain C₅H₇ClF₃N₃O 217.45 (calculated) Similar fluorination; antimicrobial screening candidate
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 2-Fluorophenyl C₉H₉ClFN₃O 229.64 Aromatic substituent; potential kinase inhibition
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3-Bromophenyl C₉H₉BrClN₃O 290.55 (calculated) Halogenated aryl group; radiopharmaceutical applications
[5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 3,3,3-Trifluoropropyl C₆H₉ClF₃N₃O 231.60 (calculated) Extended fluorinated chain; improved metabolic stability
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride Methyl, phenyl C₁₀H₁₂ClN₃O 225.68 Dual substituent; sodium channel modulation

Key Findings :

Fluorination Effects: The trifluoroethyl group in the target compound increases lipophilicity (logP ~1.8 predicted) compared to non-fluorinated analogs, enhancing blood-brain barrier permeability .

Biological Activity :

  • Nitrofuran-containing oxadiazoles (e.g., ’s 2d ) demonstrate antimicrobial activity (MIC = 2–8 µg/mL against S. aureus), suggesting fluorinated derivatives like the target compound could be optimized for similar applications .
  • Pyridylindazole-oxadiazole hybrids () act as sodium channel ligands (IC₅₀ = 50–100 nM), indicating the oxadiazole core’s versatility in CNS-targeted designs .

Safety and Handling :

  • The target compound requires stringent safety measures (e.g., P210 hazard code) due to thermal instability, unlike aryl-substituted analogs (e.g., ), which lack explicit flammability warnings .

Research Implications

  • Drug Design : The trifluoroethyl group balances lipophilicity and metabolic resistance, making it preferable over bulkier substituents (e.g., trifluoropropyl in ) for oral bioavailability .
  • Synthetic Challenges : Yields for similar oxadiazoles range from 46–53% (), suggesting room for optimization in the target compound’s synthesis .

Biological Activity

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. Characterized by the presence of a trifluoroethyl group and an oxadiazole ring, this compound is being explored for its applications in medicinal chemistry and drug design. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C5_5H6_6F3_3N3_3O·HCl with a molecular weight of 181.12 g/mol. The compound features a trifluoroethyl group that enhances its metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC5_5H6_6F3_3N3_3O·HCl
Molecular Weight181.12 g/mol
IUPAC NameThis compound
InChI KeyPZWWMQQYLGWOKH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances binding affinity to various enzymes and receptors. The oxadiazole ring facilitates non-covalent interactions such as hydrogen bonding. This combination contributes to the compound's potential therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine have demonstrated significant antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown that derivatives exhibit activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related compounds ranged from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Proliferation Inhibition : In vitro assays indicated that related compounds could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reported around 226 µg/mL and 242.52 µg/mL respectively .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a related oxadiazole derivative against MRSA. The compound showed promising results in inhibiting bacterial growth and was effective in disrupting biofilm formation.

Case Study 2: Anticancer Properties

In another study focusing on the anticancer properties of oxadiazole derivatives, this compound was tested for its effects on apoptosis in cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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